molecular formula C12H22O2 B14418850 1,4-Di-tert-butoxybuta-1,3-diene CAS No. 86528-15-6

1,4-Di-tert-butoxybuta-1,3-diene

Cat. No.: B14418850
CAS No.: 86528-15-6
M. Wt: 198.30 g/mol
InChI Key: WUWGWKUDZRXHDN-UHFFFAOYSA-N
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Description

1,4-Di-tert-butoxybuta-1,3-diene is an organic compound characterized by the presence of two tert-butoxy groups attached to a buta-1,3-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di-tert-butoxybuta-1,3-diene can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl alcohol with buta-1,3-diene in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl groups attaching to the diene backbone through an electrophilic addition mechanism .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1,4-Di-tert-butoxybuta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Di-tert-butoxybuta-1,3-diene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Di-tert-butoxybuta-1,3-diene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound’s reactivity is influenced by the presence of the tert-butoxy groups, which can stabilize intermediates and transition states during chemical reactions. The pathways involved include electrophilic addition, nucleophilic substitution, and radical-mediated processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di-tert-butoxybuta-1,3-diene is unique due to the presence of tert-butoxy groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s stability and influence its interactions with other molecules, making it valuable in various applications .

Properties

CAS No.

86528-15-6

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxy]buta-1,3-diene

InChI

InChI=1S/C12H22O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H,1-6H3

InChI Key

WUWGWKUDZRXHDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC=CC=COC(C)(C)C

Origin of Product

United States

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